molecular formula C10H12BrNO2 B3283780 (3R)-3-amino-4-(4-bromophenyl)butanoic Acid CAS No. 773045-17-3

(3R)-3-amino-4-(4-bromophenyl)butanoic Acid

Cat. No. B3283780
CAS RN: 773045-17-3
M. Wt: 258.11 g/mol
InChI Key: DAUFDZAPQZNOGC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-amino-4-(4-bromophenyl)butanoic Acid, also known as R-(-)-baclofen, is a chemical compound that belongs to the class of GABA-B receptor agonists. It is commonly used as a muscle relaxant and antispasmodic agent in the treatment of conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries. In recent years, there has been a growing interest in studying the potential therapeutic applications of R-(-)-baclofen in various neurological and psychiatric disorders.

Mechanism of Action

(3R)-3-amino-4-(4-bromophenyl)butanoic Acid(-)-baclofen acts as a selective agonist of GABA-B receptors, which are G-protein-coupled receptors that are widely distributed throughout the central nervous system. Activation of GABA-B receptors by (3R)-3-amino-4-(4-bromophenyl)butanoic Acid(-)-baclofen leads to the inhibition of neurotransmitter release, which results in the suppression of neuronal activity and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
(3R)-3-amino-4-(4-bromophenyl)butanoic Acid(-)-baclofen has been shown to produce a wide range of biochemical and physiological effects, including the reduction of neuronal excitability, the modulation of synaptic plasticity, the inhibition of neurotransmitter release, and the regulation of ion channel function. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

(3R)-3-amino-4-(4-bromophenyl)butanoic Acid(-)-baclofen is a highly selective and potent GABA-B receptor agonist, which makes it a valuable tool for studying the role of GABA-B receptors in various physiological and pathological processes. However, its use in lab experiments is limited by its poor solubility in water and its rapid degradation in biological fluids. Moreover, the lack of selective ligands for GABA-B receptors makes it difficult to distinguish between the effects of (3R)-3-amino-4-(4-bromophenyl)butanoic Acid(-)-baclofen and other GABAergic compounds.

Future Directions

There are several future directions for the research on (3R)-3-amino-4-(4-bromophenyl)butanoic Acid(-)-baclofen. One of the most promising areas of research is the development of novel GABA-B receptor agonists with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of (3R)-3-amino-4-(4-bromophenyl)butanoic Acid(-)-baclofen in various neurological and psychiatric disorders, including addiction, anxiety, depression, epilepsy, neuropathic pain, and schizophrenia. Finally, the elucidation of the molecular mechanisms underlying the effects of (3R)-3-amino-4-(4-bromophenyl)butanoic Acid(-)-baclofen on GABA-B receptors may provide insights into the development of new drugs for the treatment of these disorders.

Scientific Research Applications

(3R)-3-amino-4-(4-bromophenyl)butanoic Acid(-)-baclofen has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, depression, epilepsy, neuropathic pain, and schizophrenia. It has been shown to modulate the release of various neurotransmitters, including GABA, glutamate, dopamine, and noradrenaline, which play a critical role in the regulation of mood, cognition, and behavior.

properties

IUPAC Name

(3R)-3-amino-4-(4-bromophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUFDZAPQZNOGC-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-amino-4-(4-bromophenyl)butanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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